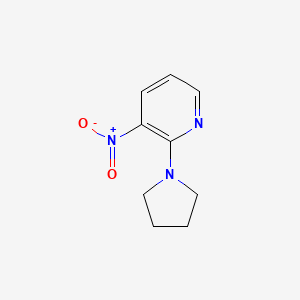
3-Nitro-2-(1-pyrrolidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a mono-isotopic mass of 193.085129 Da . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Molecular Structure Analysis
The molecular structure of “3-Nitro-2-(1-pyrrolidinyl)pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The reaction mechanism of pyridine compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a low melting solid with a melting point of 102°C at 0.3mm Hg . It has a molecular weight of 193.21 .
Applications De Recherche Scientifique
Synthesis and Catalysis
- Polar [3+2] Cycloaddition Reactions: Pyrrolidines, including derivatives related to "3-Nitro-2-(1-pyrrolidinyl)pyridine," are crucial in the synthesis of heterocyclic compounds. They are used in polar [3+2] cycloaddition reactions to produce compounds with significant biological and industrial applications, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).
- Oxidation of Nitro Complexes: Studies on the oxidation of nitro complexes in ruthenium(III) demonstrate the instability of coordinated nitro ligands, which can undergo electrochemical oxidation to produce nitrosyl and nitrato complexes. This research highlights the intricate reactions involving nitro compounds and their potential applications in catalysis (Keene et al., 1980).
Biological Applications
- Nitro-Mannich/Lactamization Cascades: The development of efficient nitro-Mannich/lactamization cascade reactions for the preparation of pyrrolidinone derivatives from methyl 3-nitropropanoate illustrates the significance of nitro compounds in synthesizing biologically active molecules (Pelletier et al., 2009).
Material Science and Sensing
- Synthesis of Pyrrolidine Nitroxides: Research into sterically shielded pyrrolidine nitroxides, which are synthesized for their exceptional stability and slow reduction rates by ascorbate (vitamin C), underscores their importance in materials science and as potential sensors in biological systems (Paletta et al., 2012).
Advanced Organic Chemistry and Mechanistic Insights
- Catalytic Asymmetric Michael Reactions: The use of pyrrolidine-based catalysts for catalytic enantio- and diastereoselective Michael addition reactions showcases the role of nitrogen-containing heterocycles in mediating highly selective organic transformations (Betancort & Barbas, 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-nitro-2-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXLVBZPIVHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377479 |
Source


|
| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(1-pyrrolidinyl)pyridine | |
CAS RN |
26820-73-5 |
Source


|
| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


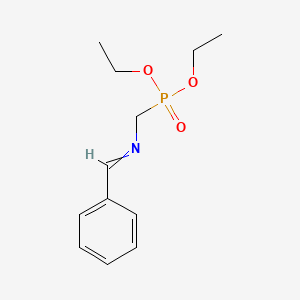

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

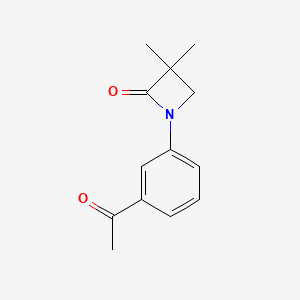
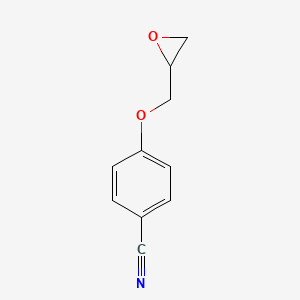
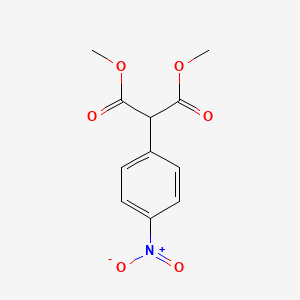
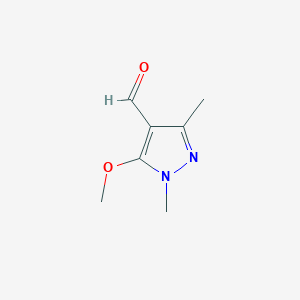
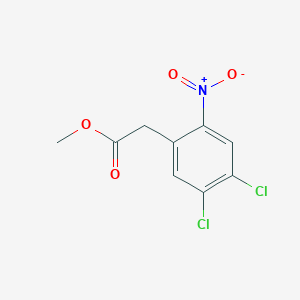
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)